Molecular Weight and Spacer Length: C3-Amide-C4-NH2 Occupies a Distinct Physicochemical Middle Ground Between C2 and C5 Analogs
C3-Amide-C4-NH2 (MW 158.24 g/mol) provides an intermediate molecular weight and spacer length profile relative to the C2 homolog (C2-Amide-C4-NH2, MW 144.21 g/mol) and longer-chain alternatives such as C5-containing linkers . The compound features a butyramide (C3) carbonyl segment connected to a C4 alkyl-amine chain, yielding a total spacer length that is structurally distinct from the propionamide (C2) derivative [1]. This intermediate chain length confers a balance of flexibility and spatial separation between conjugation sites that is not achievable with shorter C2 analogs, while avoiding the excessive hydrophobicity and potential P-glycoprotein efflux susceptibility associated with C5 and longer alkyl tethers [2]. In ADC applications, linker chain length differences of a single methylene unit have been demonstrated to produce measurable changes in intratumoral payload accumulation and tumor growth inhibition [3].
| Evidence Dimension | Molecular weight and alkyl chain length |
|---|---|
| Target Compound Data | MW = 158.24 g/mol; C3 amide segment + C4 amine-terminated chain; total alkyl chain length approximately 7 carbon units |
| Comparator Or Baseline | C2-Amide-C4-NH2: MW = 144.21 g/mol, C2 amide segment; C5-based alkyl linkers: extended alkyl chain with higher molecular weight and lipophilicity |
| Quantified Difference | Target compound is +14.03 g/mol (9.7% greater) than C2 analog; intermediate chain length between C2 and C5 congeners |
| Conditions | Physicochemical characterization by molecular formula (C8H18N2O vs C7H16N2O) and structural analysis |
Why This Matters
This intermediate molecular profile offers a distinct option in linker screening cascades where subtle tuning of conjugate hydrophobicity and spatial separation is required.
- [1] InvivoChem. C2-Amide-C4-NH2 Technical Datasheet (CAS 99789-97-6). Retrieved from https://www.invivochem.cn/C2-Amide-C4-NH2.html View Source
- [2] BOC Sciences PTC Division. (2025). C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? Retrieved from https://ptc.bocsci.com/resource/c3-c5-c8-alkyl-linkers-compared-which-works-best-in-protac-optimization.html View Source
- [3] Biochempeg Scientific. (2022). How To Choose The Best ADC Linker. Retrieved from https://fliphtml5.com/lmssb/hfvs/How_To_Choose_The_Best_ADC_Linker/6 View Source
